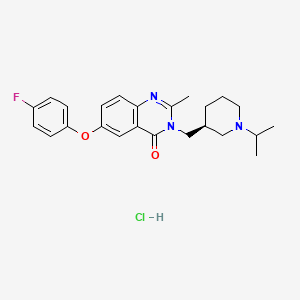

YIL781 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

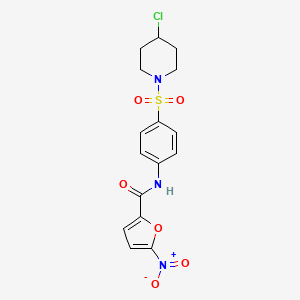

YIL781 (hydrochloride) is an orally active, small molecule inhibitor of the phosphodiesterase 4 (PDE4) enzyme. It has been studied for its potential therapeutic uses in the treatment of various diseases, including inflammatory and neurodegenerative disorders. YIL781 has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been suggested to be a potential therapeutic agent for Alzheimer’s disease.

Aplicaciones Científicas De Investigación

A study investigated the efficacy and safety of traditional Chinese herbal medicine Yi-Gan San (YGS) for improving behavioral and psychological symptoms of dementia (BPSD) and activities of daily living (ADL) in dementia patients. The results showed significant improvements in BPSD and ADL scores in the YGS group (Iwasaki et al., 2005).

Another study focused on the determination of stachydrine hydrochloride in Yimucao tablets using HPLC, a method relevant for analyzing the composition and quality of traditional Chinese medicines (Shu, 2006).

Research on the determination of chlorogenic acid and berberine hydrochloride in Yiqi decoction using HPLC was conducted, demonstrating the importance of these techniques in analyzing complex herbal formulations (Bei, 2009).

A significant study on stachytine hydrochloride, a component of Yimucao, found that it improves cardiac function in mice with heart failure by affecting the β1 adrenergic receptor signal pathway (Hu et al., 2022).

Research on YiiP, a metal transporter in Escherichia coli, was conducted to determine its oligomeric state in detergent-lipid micelles and membranes, which could have implications for understanding the mechanism of action of various compounds, including hydrochlorides (Wei et al., 2004).

A study on FTY720 (2-amino-2-[2-[4-octylphenyl]ethyl]-1,3-propanediol hydrochloride) explored its effects on effector T cell peripheral homing, providing insights into the immunomodulatory mechanisms of certain hydrochloride compounds (Pinschewer et al., 2000).

Mecanismo De Acción

Target of Action

YIL 781, also known as YIL781 hydrochloride, is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a) . Ghrelin receptors play a crucial role in a variety of metabolic functions, including the stimulation of appetite and weight gain, and the suppression of insulin secretion .

Mode of Action

YIL 781 interacts with its target, the ghrelin receptor, by blocking the effects of ghrelin . This interaction inhibits the calcium response induced by ghrelin, with pIC50 values of 7.90 and 8.27 .

Biochemical Pathways

The primary biochemical pathway affected by YIL 781 is the ghrelin signaling pathway. Ghrelin, through action on its receptor GHS-R1a, exerts a variety of metabolic functions . By acting as an antagonist, YIL 781 blocks the effects of ghrelin, thereby influencing these metabolic functions .

Result of Action

The action of YIL 781 leads to a number of molecular and cellular effects. It improves glucose homeostasis in rats . This improvement in glucose tolerance is attributed to increased insulin secretion . Additionally, YIL 781 suppresses appetite and promotes weight loss . Daily oral administration of YIL 781 to diet-induced obese mice led to reduced food intake and weight loss (up to 15%) due to selective loss of fat mass .

Análisis Bioquímico

Biochemical Properties

YIL781 (hydrochloride) plays a significant role in biochemical reactions as a ghrelin receptor antagonist . It interacts with the ghrelin receptor (GHS-R1a), where it exhibits competitive antagonist activity . It displays no affinity for the motilin receptor .

Cellular Effects

YIL781 (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by blocking ghrelin-induced reduction of insulin secretion in rat islets . This leads to an improvement in glucose tolerance and a reduction in weight gain .

Molecular Mechanism

The molecular mechanism of action of YIL781 (hydrochloride) involves its binding to the ghrelin receptor (GHS-R1a), where it acts as a competitive antagonist . This results in the inhibition of the calcium response induced by ghrelin .

Temporal Effects in Laboratory Settings

It is known that this compound has a high purity (> 99%) and is stable under desiccating conditions .

Dosage Effects in Animal Models

In animal models, YIL781 (hydrochloride) has been shown to attenuate the ghrelin-induced up-regulation of the blood glucose level . The effects of varying dosages of this compound in animal models have not been extensively studied.

Propiedades

IUPAC Name |

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRMONBDBMLSP-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does YIL781 interact with its target and what are the downstream effects?

A: YIL781 acts as a competitive antagonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, ]. This receptor is primarily activated by ghrelin, a hormone known for its orexigenic effects (stimulating appetite). By blocking ghrelin binding to GHSR1a, YIL781 inhibits the downstream signaling pathways associated with this receptor, which include the activation of the Jak2/Stat3 pathway []. This, in turn, can impact various physiological processes, including appetite regulation [], cell proliferation [], and potentially, benign prostatic hyperplasia development [].

Q2: What are the known in vivo effects of YIL781 related to ghrelin signaling?

A: Studies using male Snord116 deletion mice, a model for Prader-Willi syndrome (PWS) characterized by hyperghrelinemia, showed that while YIL781 could acutely suppress food intake in fasted mice, it failed to produce a sustained effect on chronic food intake due to rapid adaptation []. This highlights a potential limitation of targeting the ghrelin system for long-term appetite control. Interestingly, YIL781 was also shown to attenuate the enlargement of the prostate induced by ghrelin in mice, suggesting a potential role for this compound in addressing benign prostatic hyperplasia [].

Q3: Does YIL781 interact with GHSR1a in the cerebral circulation?

A: Research suggests that YIL781 might not be directly interacting with GHSR1a in the cerebral circulation. A study investigating the effects of ghrelin-related peptides on mouse cerebral arteries found that while des-acylated ghrelin and obestatin exhibited vasodilatory effects, these effects were not blocked by YIL781 []. Furthermore, GHSR1a protein was found to be undetectable in these arteries []. This suggests the presence of an alternative, yet unidentified, receptor for ghrelin-related peptides in the cerebral endothelium [].

Q4: Are there any known limitations to using YIL781 as a therapeutic agent?

A: One significant limitation highlighted in research is the rapid adaptation observed with chronic YIL781 administration, leading to a loss of its anorexigenic effect in mice models []. This indicates that targeting the ghrelin system solely through GHSR1a antagonism might not be a viable long-term strategy for appetite control or treating conditions like PWS. Further research is needed to explore potential solutions to overcome this adaptation or identify alternative targets within the ghrelin signaling pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)